2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid
Overview
Description
“2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid” is a chemical compound with the CAS Number: 1984832-92-9 . It has a molecular weight of 318.29 . The IUPAC name for this compound is 2-acetamido-2-((2-hydroxyquinolin-4-yl)methyl)malonic acid . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O6/c1-8(18)17-15(13(20)21,14(22)23)7-9-6-12(19)16-11-5-3-2-4-10(9)11/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H,22,23) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.29 . It is a solid at room temperature . The compound is stored in a refrigerator .Scientific Research Applications
- Application : Researchers investigate its potential as an anticancer agent due to its structural resemblance to quinoline derivatives with known antitumor activity. Studies explore its effects on cell proliferation, apoptosis, and tumor growth inhibition .
- Application : Scientists explore whether 2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid can serve as a novel antibacterial agent. In vitro and in vivo studies assess its efficacy against various bacterial strains .
- Application : Researchers study whether this compound can protect neurons from oxidative stress, inflammation, or excitotoxicity. Animal models and cell cultures help elucidate its mechanisms and potential therapeutic applications .
- Application : Scientists explore whether 2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid can inhibit specific enzymes, such as kinases or proteases. Understanding its enzyme inhibitory properties may lead to drug development .
- Application : Researchers investigate its fluorescence, absorption spectra, and quantum yield. These properties may find applications in sensors, imaging, or optoelectronic devices .
- Application : Scientists explore whether 2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid can serve as a building block for prodrugs or targeted drug delivery systems. Its stability, solubility, and bioavailability are critical factors in this context .
Anticancer Research
Antibacterial Properties
Neuroprotective Effects
Inhibition of Enzymes
Photophysical Properties
Drug Delivery Systems
Safety and Hazards
properties
IUPAC Name |
2-acetamido-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-8(18)17-15(13(20)21,14(22)23)7-9-6-12(19)16-11-5-3-2-4-10(9)11/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDTZVOWGHSNIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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